N-(3-methoxyphenyl)-2,4-dinitroaniline

説明

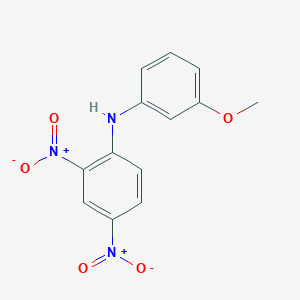

N-(3-Methoxyphenyl)-2,4-dinitroaniline (CAS: 964-79-4) is a nitroaromatic compound with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol . Its structure consists of a 2,4-dinitroaniline backbone substituted with a 3-methoxyphenyl group. This compound is synthesized via nucleophilic aromatic substitution, often starting from 2,4-dinitrochlorobenzene and 3-methoxyaniline . Its applications span medicinal chemistry, materials science, and agrochemical research, with notable roles in enzyme-targeted therapies and nanotechnology .

特性

CAS番号 |

14038-09-6 |

|---|---|

分子式 |

C13H11N3O5 |

分子量 |

289.24 g/mol |

IUPAC名 |

N-(3-methoxyphenyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |

InChIキー |

WQUJWAFXGOBBCX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

ピクトグラム |

Corrosive; Irritant |

同義語 |

2,4-Dinitro-3'-methoxydiphenylamine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the aniline ring significantly influences solubility, stability, and electronic properties. Key analogs include:

*BHBANA: N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline

Key Observations :

- Methoxy vs.

- Positional Isomerism : The 4-methoxy isomer () exhibits distinct NMR shifts (¹H: δ 8.5–6.8 ppm; ¹³C: δ 160–110 ppm) compared to the 3-methoxy derivative, reflecting electronic differences .

- Bulkier Substituents : BHBANA’s larger substituents reduce solubility but enhance biofilm inhibition, suggesting a trade-off between hydrophobicity and biological activity .

Enzyme-Targeted Therapies

- Nitroreductase Activation : N-(3-Methoxyphenyl)-2,4-dinitroaniline derivatives are explored as prodrugs in cancer therapy, leveraging nitroreductase enzymes (e.g., Ssap-NtrB) for selective activation. This contrasts with CB1954 (a clinical prodrug activated by NfsB), where methoxy substituents may alter enzyme affinity .

- Tubulin Binding : Dinitroanilines like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline bind plant/protozoan tubulin, disrupting microtubule dynamics. The 3-methoxy group in N-(3-methoxyphenyl)-2,4-dinitroaniline may enhance binding through hydrogen bonding, though data are preliminary .

Antimicrobial and Anti-Biofilm Activity

- BHBANA inhibits Pseudomonas aeruginosa biofilms (MIC: 12.5 µg/mL) by disrupting quorum sensing, whereas simpler analogs like N-(3-methoxyphenyl)-2,4-dinitroaniline lack reported anti-biofilm data .

- Schiff base derivatives (e.g., SB3: N-(4-N,N-dimethylaminobenzal)-2,4-dinitroaniline) show corrosion inhibition (efficiency: ~75% in HCl), suggesting nitro groups enhance adsorption on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。